molecular formula C19H22N6O3 B2946329 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one CAS No. 1396853-51-2

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one

Cat. No.: B2946329
CAS No.: 1396853-51-2
M. Wt: 382.424
InChI Key: BIJMUFOVKAZTHF-UHFFFAOYSA-N
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Description

This compound features a complex heterocyclic architecture, combining a 3,5-dimethylisoxazole moiety, a piperazine linker, and a pyridine ring substituted with a 5-methyl-1,2,4-oxadiazole group.

Properties

IUPAC Name

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N6O3/c1-12-16(13(2)27-22-12)10-18(26)25-8-6-24(7-9-25)17-5-4-15(11-20-17)19-21-14(3)28-23-19/h4-5,11H,6-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIJMUFOVKAZTHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CC(=O)N2CCN(CC2)C3=NC=C(C=C3)C4=NOC(=N4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the oxazole and oxadiazole rings, followed by their coupling with the piperazine and pyridine moieties. Common reagents used in these reactions include acetic anhydride, hydrazine hydrate, and various catalysts to facilitate ring formation and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Applications Reference
2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one C₁₉H₂₂N₆O₃* ~382.43 3,5-dimethylisoxazole, pyridin-2-yl-oxadiazole, piperazine Kinase inhibition, antimicrobial agents
2-(3,5-dimethylisoxazol-4-yl)-1-(piperazin-1-yl)ethan-1-one (CAS 923163-10-4) C₁₁H₁₇N₃O₂ 223.27 3,5-dimethylisoxazole, piperazine Intermediate for bioactive molecules
1-(4-(4-((5-chloro-4-((2-(1-isopropyl-1H-1,2,4-triazol-3-yl)phenyl)amino)pyrimidin-2-yl)amino)phenyl)piperazin-1-yl)ethan-1-one (m6) C₂₇H₃₂ClN₁₁O ~594.10 Chloropyrimidine, triazole, piperazine Kinase inhibition (e.g., JAK/STAT pathways)

Key Observations

Structural Complexity and Bioactivity: The target compound’s pyridin-2-yl-oxadiazole group distinguishes it from simpler analogs like the CAS 923163-10-4 derivative . Oxadiazoles are known to enhance metabolic stability and binding affinity in enzyme inhibitors, suggesting superior pharmacokinetic profiles compared to compounds lacking this moiety .

Molecular Weight and Solubility :

  • The target compound’s higher molecular weight (~382 vs. 223 for CAS 923163-10-4) implies increased lipophilicity, which could affect membrane permeability but may require formulation adjustments for solubility. Piperazine linkers, however, often mitigate such issues by introducing polar nitrogen atoms .

Synthetic Feasibility: and highlight reflux conditions in ethanol or nBuOH for synthesizing similar heterocyclic systems. The target compound likely employs analogous steps, such as coupling the oxadiazole-pyridine fragment to the piperazine-isoxazole core via nucleophilic substitution or amidation .

Research Findings and Implications

  • Oxadiazole vs. Triazole : Oxadiazoles (as in the target compound) exhibit higher electron-withdrawing capacity than triazoles (e.g., in m6), which may enhance hydrogen-bonding interactions with target proteins .
  • Piperazine Linkers : Piperazine derivatives are prevalent in CNS drugs due to their ability to cross the blood-brain barrier. However, the pyridin-2-yl-oxadiazole group in the target compound may redirect distribution to peripheral tissues .
  • Antimicrobial Potential: The 3,5-dimethylisoxazole moiety is structurally analogous to sulfa drugs, suggesting possible antimicrobial activity. Synergy with the oxadiazole group could broaden its spectrum .

Biological Activity

The compound 2-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl}ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, structure, and pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C20H24N6O3C_{20}H_{24}N_{6}O_{3} with a molecular weight of approximately 396.45 g/mol. The structure features multiple heterocycles, including oxazole and oxadiazole rings, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC20H24N6O3
Molecular Weight396.45 g/mol
Key Functional GroupsOxazole, Oxadiazole

Synthesis

The synthesis of the compound involves multi-step reactions starting from readily available precursors. The initial step typically includes the formation of the oxazole ring followed by the introduction of piperazine and pyridine derivatives. The detailed synthetic route is crucial for ensuring the purity and yield of the target compound.

Antimicrobial Activity

Research indicates that compounds containing oxazole and oxadiazole moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to the target compound can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism often involves the induction of apoptosis through caspase activation .

Enzyme Inhibition

Molecular docking studies suggest that this compound may act as an inhibitor for various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurodegenerative diseases like Alzheimer's. The binding affinity and interaction patterns indicate that modifications in the structure can enhance inhibitory potency .

Study 1: Antimicrobial Efficacy

In a recent study published in Medicinal Chemistry, derivatives of oxadiazole were tested against multiple bacterial strains. The results indicated a significant reduction in bacterial viability at concentrations as low as 10 µM . This suggests that structural modifications can lead to enhanced antimicrobial activity.

Study 2: Anticancer Activity

Another investigation focused on the anticancer effects of oxadiazole derivatives on MCF-7 cells. The study revealed that certain analogs could reduce cell viability by over 70% at 20 µM concentration, primarily through apoptosis induction mechanisms .

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